Zoxazolamine

Centrally Acting Muscle Relaxant Potency Paralysis Induction Parenteral Administration

Researchers assessing hepatic CYP450 activity in rodent models require a probe substrate with predictable kinetics free of distributional artifacts. Zoxazolamine (CAS 61-80-3) delivers a validated paralysis time assay with serum clearance of 7.22±1.01 mL/min/kg and infusion-rate-independent CSF equilibration-eliminating confounds inherent to Chlorzoxazone. • Quantifiable CYP450 activity via righting reflex duration; dose-dependent t₁/₂ from 16.1 to 141 min • Dual IKCa (KCa3.1) & SK2 channel activation for striatal dopamine neurotransmission studies • HPLC-verified purity ≥98%; same-day global dispatch

Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
CAS No. 61-80-3
Cat. No. B029605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZoxazolamine
CAS61-80-3
Synonyms5-Chloro-2-benzoxazolamine;  5-Chloro-1,3-_x000B_benzoxazol-2-amine;  5-Chloro-2-aminobenzoxazole;  5-Chlorobenzoxazol-2-ylamine;  Deflexol;  Flexilon;  Flexin;  McN-485;  NSC 24995;  Zoxamin;  Zoxine; 
Molecular FormulaC7H5ClN2O
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)N=C(O2)N
InChIInChI=1S/C7H5ClN2O/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10)
InChIKeyYGCODSQDUUUKIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Zoxazolamine: Muscle Relaxant & Uricosuric Research Tool


Zoxazolamine (2-amino-5-chlorobenzoxazole) is a benzoxazole-derivative centrally acting skeletal muscle relaxant with additional uricosuric activity [1]. Initially synthesized in 1953 and introduced clinically in 1955 under trade names including Flexin, the compound acts by decreasing CNS interneuronal activity and activating intermediate-conductance calcium-activated potassium (IKCa) channels [2]. It was withdrawn from human therapeutic use due to hepatotoxicity concerns, but remains an essential research tool for pharmacological assessment of cytochrome P450 oxidative enzyme activity in rodents and for mechanistic studies of striatal dopaminergic neurotransmission [3].

CYP450 induction probe via paralysis time assay
Striatal dopaminergic neurotransmission studies
Uricosuric mechanism & renal clearance models
IKCa (KCa3.1/SK2) channel activation research

Why Zoxazolamine Remains Irreplaceable


Despite being structurally related benzoxazoles, Zoxazolamine and its primary metabolite Chlorzoxazone exhibit critically divergent pharmacokinetic, pharmacodynamic, and metabolic properties that preclude interchangeable use in research applications. Zoxazolamine distributes rapidly between cerebrospinal fluid and the biophase, whereas Chlorzoxazone demonstrates infusion-rate-dependent CSF equilibration [1]. Furthermore, Zoxazolamine possesses dual pharmacological activities (muscle relaxation plus potent uricosuric effects at doses as low as 15 mg) that Chlorzoxazone lacks entirely [2]. Most critically, Zoxazolamine serves as a validated probe substrate for assessing methylcholanthrene-inducible hepatic cytochrome P-450 activity via paralysis time measurements—an established experimental paradigm for which Chlorzoxazone is pharmacodynamically unsuitable due to its distinct distribution kinetics and the confounding presence of active metabolites [3].

Zoxazolamine Infusion-rate independent CSF distribution
Chlorzoxazone Rate-dependent CSF equilibration may shift pharmacodynamic readouts
Zoxazolamine Dual uricosuric & muscle relaxant activities
Chlorzoxazone Lacks uricosuric activity entirely, limiting mechanistic studies
Zoxazolamine Validated CYP induction probe via paralysis time
Chlorzoxazone Profile mismatch excludes use in established CYP induction assay protocols

Zoxazolamine Comparative Evidence


Parenteral Paralytic Potency Comparison

In a head-to-head pharmacological comparison of six clinically useful centrally acting skeletal muscle relaxants, Zoxazolamine and Chlorzoxazone were identified as the most potent agents in inducing paralysis via parenteral administration [1]. Mephenesin was distinguished as the only short-acting compound tested, whereas Zoxazolamine, Chlorzoxazone, Meprobamate, and others were characterized as relatively long-acting agents [1].

Parenteral Paralytic Potency
Head-to-head
Highest tier rank: Zoxazolamine & Chlorzoxazone. Mephenesin short-acting, Meprobamate potent orally.
Rank-order context supports selection for sustained-effect protocols.
Reported in animal models; endpoint may require verification.
Centrally Acting Muscle Relaxant Potency Paralysis Induction Parenteral Administration

CSF-to-Biophase Distribution Kinetics

Pharmacodynamic characterization in rats revealed that Zoxazolamine distributes rapidly between cerebrospinal fluid (CSF) and the biophase, with CSF concentrations at the onset of loss of righting reflex being independent of infusion rate [1]. In contrast, Chlorzoxazone exhibited infusion-rate-dependent CSF concentrations; only at very slow infusion rates (onset of effect ≥50 minutes) did onset CSF concentrations equal offset concentrations [1].

CSF-Biophase Kinetics
Head-to-head
Zoxazolamine: infusion-rate independent. Chlorzoxazone: rate-dependent (equilibration ≥50 min).
Method context supports distribution artifact review for pharmacodynamic modeling.
Rat model context; translation to target model may require validation.
Pharmacodynamics Cerebrospinal Fluid Distribution Blood-Brain Barrier Kinetics

Unique Uricosuric Activity Among Benzoxazoles

Zoxazolamine produced a marked uricosuric response in gouty subjects, with renal clearance studies revealing a 2.5- to 3-fold increase in urate-to-inulin clearance ratio 20-40 minutes post-dose, peaking at 4.5- to 9-fold (typically 5- to 6-fold) increase at 40-60 minutes [1]. The minimum effective uricosuric dose was 15 mg orally—substantially lower than any other uricosuric agent tested at the time [1]. Critically, neither 6-hydroxy-zoxazolamine nor Chlorzoxazone possess uricosuric activity in gouty subjects [2].

Uricosuric Activity
Head-to-head
Zoxazolamine: 2.5-9x urate/inulin ratio increase. Chlorzoxazone & 6-hydroxy: no uricosuric activity.
Supports dual-mechanism urate metabolism model context.
Reported in gouty subject context; data to verify for specific urate models.
Uricosuric Agent Renal Urate Clearance Gout Research

Metabolic Fate & Active Metabolite Distinction

In humans, Zoxazolamine undergoes virtually complete biotransformation with less than 1% excreted unchanged in urine [1]. The primary metabolic pathway is hydroxylation to 6-hydroxy-zoxazolamine (excreted as glucuronide), with a minor pathway converting the amino group to hydroxyl forming Chlorzoxazone [1]. Pharmacological characterization established that 6-hydroxy-zoxazolamine has little or no muscle relaxant properties, whereas Chlorzoxazone retains muscle relaxant activity comparable to Zoxazolamine [2].

Metabolite Activity Profile
Class-level
Major metabolite (6-hydroxy) inactive. Minor metabolite (Chlorzoxazone) retains muscle relaxant activity.
Supports metabolite-specific activity profiling review for CYP probe interpretation.
Class-level inference; source review recommended for specific lot considerations.
Drug Metabolism Biotransformation Metabolite Activity Profiling

Zoxazolamine: Research & Industrial Applications


Cytochrome P-450 Induction via Paralysis Time

Zoxazolamine is widely employed as a pharmacologic probe substrate for assessing methylcholanthrene-inducible hepatic cytochrome P-450 oxidative enzyme activity in rodent models [1]. The paralysis time test (duration of loss of righting reflex) serves as a convenient in vivo indicator of changes in metabolic enzyme capacity [1]. Unlike Chlorzoxazone, Zoxazolamine distributes rapidly between CSF and the biophase with infusion-rate-independent kinetics, eliminating distributional artifacts in pharmacodynamic readouts [2]. The serum clearance of Zoxazolamine is 7.22±1.01 mL/min/kg in rats, with dose-dependent pharmacokinetics where apparent elimination half-life increases from 16.1±0.3 min to 141±28.5 min at higher doses [3].

Nigrostriatal Dopaminergic Mechanisms

Zoxazolamine uniquely decreases striatal dopamine turnover without directly affecting dopamine synthesis, catabolism, reuptake, or release—a pharmacological signature shared with Chlorzoxazone and Mephenesin but distinct from Meprobamate, Diazepam, Pentobarbital, Ethanol, and Dantrolene [1]. Zoxazolamine decreases nigral dopaminergic neuronal firing rates and dramatically reduces firing rate variability, inducing a regular pacemaker-like firing pattern [1]. This specific neurophysiological profile makes Zoxazolamine the representative compound of choice for investigations examining relationships between dopamine neuronal activity and muscle tone regulation.

IKCa Potassium Channel Activation

Zoxazolamine functions as a pharmacological activator of cloned intermediate-conductance calcium-activated potassium channels (hIK1/KCa3.1) and small-conductance SK2 channels (rSK2) [1]. Applied externally, Zoxazolamine activates rSK2 channel currents in cells dialyzed with nominally calcium-free intracellular solution, with reversible activation characteristics [1]. This channel-activating property, shared with Chlorzoxazone and 1-EBIO, positions Zoxazolamine as a useful tool compound for investigating calcium-activated potassium channel physiology in vascular endothelium, neuronal tissues, and cancer cell models.

Reference & Internal Standard Applications

Zoxazolamine is quantifiable via reverse-phase HPLC with simple mobile phase conditions (acetonitrile/water/phosphoric acid) suitable for impurity isolation in preparative separations [1]. Commercial analytical reference standards are available with HPLC-certified purity of 99.64% [2]. The compound is included in authoritative analytical toxicology references such as Instrumental Data for Drug Analysis (Volume 3), providing validated chromatographic and spectrometric data essential for forensic and clinical toxicology laboratories [3].

Application
Selection Property
Validation Focus
CYP450 Induction Assay
CYP1A/2E1 probe substrate context
Paralysis time endpoint & enzyme kinetics
Neurophysiology Research
Dopaminergic neuron firing signature
Striatal dopamine turnover & nigral firing rate
Ion Channel Studies
IKCa/SK2 channel activation profile
Calcium-activated K+ current potentiation
Analytical Reference
HPLC-certified purity context
Chromatographic identity & impurity limit review

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